molecular formula C18H20N2O3S B2885376 N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 393125-05-8

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2885376
CAS No.: 393125-05-8
M. Wt: 344.43
InChI Key: XDZFEJVNRDAGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of piperidine derivatives with sulfonyl chlorides and benzamides. One common method includes the reaction of N-phenylpiperidine with sulfonyl chloride under basic conditions to form the sulfonylated intermediate, which is then reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to improve brain exposure of dual inhibitors by incorporating the piperidine moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of the piperidine and sulfonylbenzamide moieties, which confer distinct chemical and biological properties. Its ability to improve brain exposure and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-phenyl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(22,23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZFEJVNRDAGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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